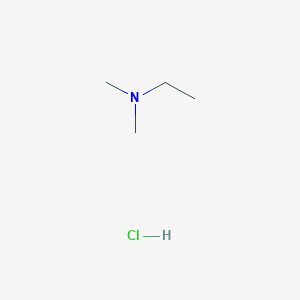

Dimethylethylamine hydrochloride

Übersicht

Beschreibung

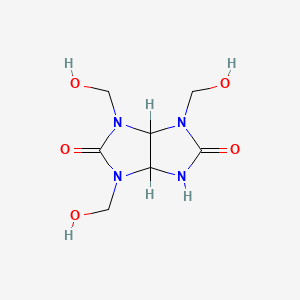

Dimethylethylamine hydrochloride, also known as 2-Dimethylaminoethyl chloride hydrochloride, is a widely used intermediate and starting reagent for organic synthesis . It is used in the synthesis of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . It is also used in foundries as a catalyst for epoxy resins and polyurethane .

Synthesis Analysis

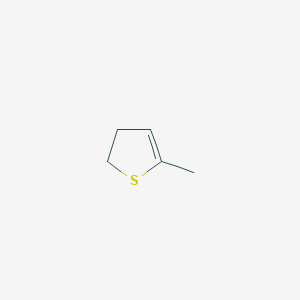

The synthesis of 2-Dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material and controlling the temperature at 5-15°C under an ice water bath condition. A chlorination reaction is carried out between the dimethylethanolamine and thionyl chloride. This is followed by adding absolute ethyl alcohol for a reflux reaction for 1 hour. After filtering and drying, the finished product is obtained .Molecular Structure Analysis

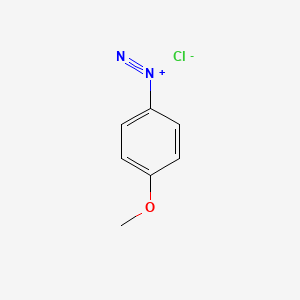

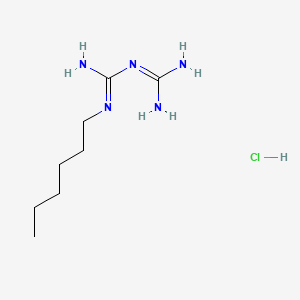

The molecular formula of this compound is C4H11Cl2N . The molecule consists of a nitrogen atom with two methyl substituents and one hydrogen .Chemical Reactions Analysis

Dimethylethylamine reacts with acids to form salts, such as this compound, an odorless white solid with a melting point of 171.5°C . It is produced by a catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .Physical And Chemical Properties Analysis

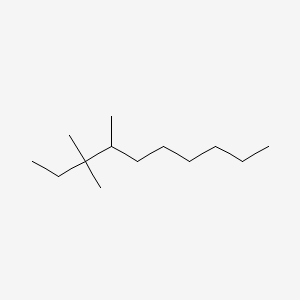

This compound is a crystalline powder with a white to pale cream to pale yellow appearance . It has a molecular weight of 144.04 .Wissenschaftliche Forschungsanwendungen

Air Quality Monitoring in Industrial Environments

Research has developed a method for determining dimethylethylamine in workroom air using isotachophoresis. This technique was employed in a field study across different iron foundries, demonstrating the utility of dimethylethylamine hydrochloride in monitoring air quality in industrial settings (Hansén, Sollenberg, & Uggla, 1985).

Synthesis of Low-Toxic Liquid Fuels

A study on 2-Azido-N,N-dimethylethylamine(DMAZ), a new low-toxic liquid fuel, focused on improving the synthesis efficiency of DMAZ. This research contributes to the development of safer and more efficient liquid fuels (Li Gang, 2013).

Molecular Beam Epitaxy in Semiconductor Fabrication

Dimethylethylamine alane, a derivative of dimethylethylamine, has been used for the growth of AlGaAs alloys and AlGaAs/GaAs quantum wells in molecular beam epitaxy, a crucial process in semiconductor manufacturing. This demonstrates the compound's application in advanced materials science (Courboulès et al., 1994).

Chemical Vapor Deposition in Material Science

In material science, particularly for the chemical vapor deposition of AlN, dimethylethylamine alane has been a significant Al source. Its interaction with ammonia in atomic layer growth mode is crucial for developing advanced materials (Kuo & Rogers, 2000).

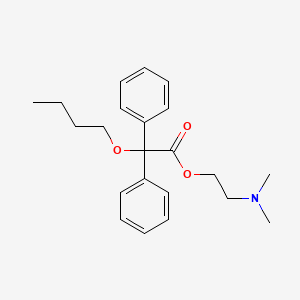

Synthesis of Antidepressant Compounds

Dimethylethylamine is involved in the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which have shown potential antidepressant activity. This research contributes to the development of new pharmaceutical compounds (Yardley et al., 1990).

Development of Nanoparticles

Research on the wet-chemical synthesis of aluminum nanoparticles using dimethylethylamine alane highlights its role in nanoparticle synthesis. The study discusses the dual roles of passivation agents in trapping and protecting aluminum nanoparticles during and after the decomposition process (Meziani et al., 2009).

Safety and Hazards

Dimethylethylamine hydrochloride is classified as harmful if swallowed, suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

While specific future directions for Dimethylethylamine hydrochloride are not mentioned in the sources retrieved, it continues to be a valuable intermediate in organic synthesis . Its use in the synthesis of various compounds suggests potential for continued application in chemical and pharmaceutical industries.

Eigenschaften

IUPAC Name |

N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-4-5(2)3;/h4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKTVNNRMXUMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502409 | |

| Record name | N,N-Dimethylethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58114-25-3 | |

| Record name | N,N-Dimethylethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one](/img/structure/B3061085.png)